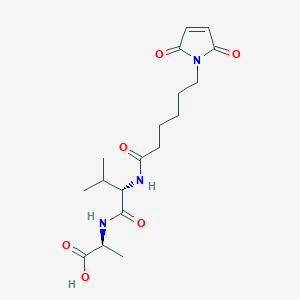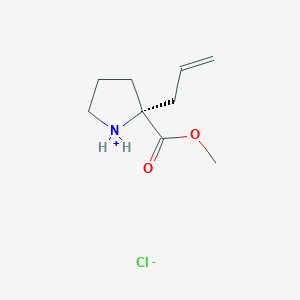
methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride is a quaternary ammonium salt with a unique structure that includes a pyrrolidine ring and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride typically involves the quaternization of a pyrrolidine derivative. One common method is the reaction of (2R)-2-prop-2-enylpyrrolidine with methyl chloroformate under basic conditions to form the desired quaternary ammonium salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The pyrrolidine ring can be reduced under hydrogenation conditions to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide can be employed.
Reduction: Catalysts like palladium on carbon or platinum oxide are used in hydrogenation reactions.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrrolidinium salts.
Oxidation: Products include epoxides and hydroxylated derivatives.
Reduction: Products include saturated pyrrolidinium compounds.
Scientific Research Applications
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride involves its interaction with biological molecules. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, potentially altering their function. The allyl group may also participate in covalent bonding with biological targets, leading to modifications in their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-prop-2-enylpyrrolidine-1-carboxylate: Lacks the quaternary ammonium group, making it less polar and less reactive in nucleophilic substitution reactions.
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;bromide: Similar structure but with a bromide counterion, which may affect its solubility and reactivity.
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;iodide: Similar structure but with an iodide counterion, which may influence its biological activity and reactivity.
Uniqueness
Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride is unique due to its specific combination of a quaternary ammonium group and an allyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h3,10H,1,4-7H2,2H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMINVQYJGVCCV-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC[NH2+]1)CC=C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(CCC[NH2+]1)CC=C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112348-46-6 |
Source


|
| Record name | L-Proline, 2-(2-propen-1-yl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112348-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,12-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12-heptaen-14-one](/img/structure/B8117155.png)
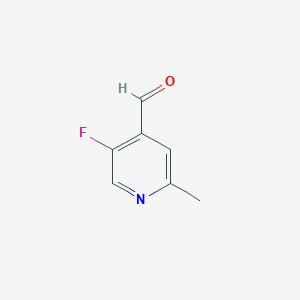
![12H-Benzofuro[2,3-a]carbazole](/img/structure/B8117167.png)
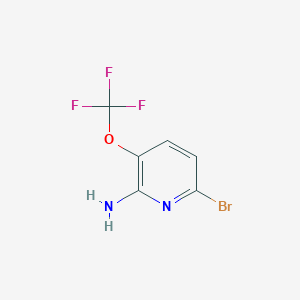
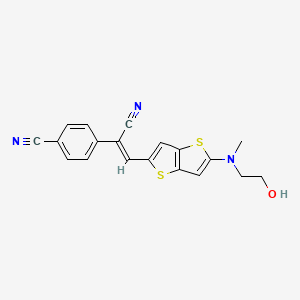
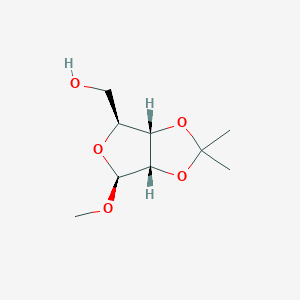

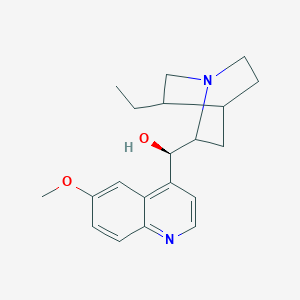
![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)
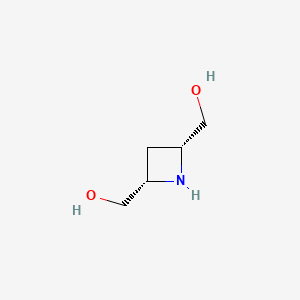
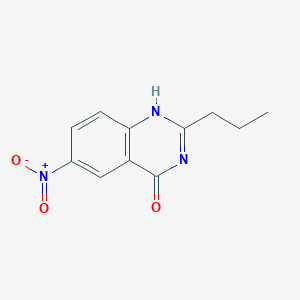
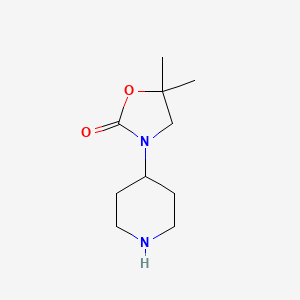
![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)
